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Compound of Interest

Compound Name:
2-(2-Chloro-4-

methylphenyl)pyrrolidine

Cat. No.: B12091362

Get Quote

Executive Summary & Chemical Identity
2-(2-Chloro-4-methylphenyl)pyrrolidine is a specialized chiral heterocycle belonging to the 2-

arylpyrrolidine class. Structurally, it consists of a saturated pyrrolidine ring substituted at the C2

position by a phenyl ring bearing a chlorine atom at the ortho position and a methyl group at

the para position.

This compound is primarily utilized as a high-value chiral building block in medicinal chemistry,

specifically for the synthesis of monoamine transporter modulators, analgesics, and

agrochemicals. It shares structural homology with established pharmacophores like

desoxypipradrol and prolintane, suggesting potential activity as a norepinephrine-dopamine

reuptake inhibitor (NDRI), though it is frequently encountered as a synthetic intermediate rather

than a marketed drug.
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Property Detail

IUPAC Name 2-(2-Chloro-4-methylphenyl)pyrrolidine

CAS Number
2241594-53-4 (HCl salt, (R)-isomer); Generic:

1213544-XX-X series

Molecular Formula C₁₁H₁₄ClN

Molecular Weight 195.69 g/mol (Free base)

SMILES CC1=CC(Cl)=C(C2NCCC2)C=C1

Stereochemistry
Exists as (R)- and (S)- enantiomers; (R)-isomer

is often the bioactive target in this class.[1][2][3]

Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and blood-

brain barrier (BBB) permeability. The 2-arylpyrrolidine scaffold typically exhibits high lipophilicity

and basicity.
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Property
Value
(Predicted/Experimental)

Significance

LogP (Octanol/Water) ~3.2 – 3.5

Highly lipophilic; suggests high

BBB permeability and tissue

distribution.

pKa (Basic Nitrogen) 9.4 – 9.8

Predominantly ionized

(cationic) at physiological pH

(7.4), aiding in transporter

binding.

Solubility

Low in water (free base); High

in organic solvents (DCM,

MeOH). HCl salts are water-

soluble.

Requires conversion to salt

form (HCl, fumarate) for

aqueous formulation.

H-Bond Donors 1 (NH)

Critical for anchoring in the

transporter binding pocket

(e.g., Asp residue).

Topological Polar Surface Area 12.03 Å²

Very low TPSA indicates

excellent membrane

penetration properties.

Synthetic Methodologies
The synthesis of 2-(2-Chloro-4-methylphenyl)pyrrolidine requires precision to establish the

C2-chiral center. Two primary routes are recommended: Asymmetric Addition to Sulfinyl Imines

(for high enantiopurity) and Reductive Cyclization (for scale-up).

Method A: Asymmetric Synthesis via Ellman’s Auxiliary
This method is preferred for drug discovery applications where enantiomeric excess (ee >98%)

is required.

Protocol:
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Condensation: React 2-chloro-4-methylbenzaldehyde with (R)-tert-butanesulfinamide

(Ellman’s auxiliary) and Ti(OEt)₄ in THF to form the N-sulfinyl imine.

Grignard Addition: Treat the imine with 3-chloropropylmagnesium bromide at -78°C. The

chiral auxiliary directs the addition to one face of the imine.

Cyclization: Treat the resulting sulfinamide intermediate with strong base (KOtBu) or in-situ

cyclization upon deprotection to close the pyrrolidine ring.

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral

pyrrolidine HCl salt.

Method B: Copper-Catalyzed Carboamination (Radical
Route)
A modern approach utilizing styrene derivatives.

Substrate: 2-Chloro-4-methylstyrene.

Reagents: N-protected aminoalkene precursors or sulfonamides.

Catalyst: Copper(II) salts (e.g., Cu(eh)₂).[4]

Mechanism: Radical addition across the styrene double bond followed by intramolecular

cyclization.

Visualization: Asymmetric Synthesis Workflow

2-Cl-4-Me-Benzaldehyde N-Sulfinyl Imine
(Chiral Intermediate)

Ti(OEt)4, (R)-t-Bu-Sulfinamide Grignard Addition
(3-Cl-propyl-MgBr)

-78°C, Stereocontrol Cyclization &
Deprotection (HCl)

Base / Acid Workup 2-(2-Cl-4-Me-phenyl)
pyrrolidine HCl

Crystallization

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure high

enantiomeric purity.

Pharmacological Profiling & SAR
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While specific binding data for this exact CAS is proprietary, its activity can be reliably inferred

from the Structure-Activity Relationship (SAR) of the 2-arylpyrrolidine class.

Mechanism of Action (Hypothetical)
The 2-arylpyrrolidine scaffold is a "privileged structure" for monoamine transporter inhibition.

Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

Binding Mode: The protonated pyrrolidine nitrogen mimics the terminal amine of the

endogenous neurotransmitter, forming an ionic bond with a conserved Aspartate residue

(e.g., Asp79 in DAT). The aryl ring engages in pi-pi stacking or hydrophobic interactions

within the S1 binding pocket.

SAR Analysis: The 2-Cl, 4-Me Substitution
2-Chloro (Ortho):

Conformation: Forces the phenyl ring to twist relative to the pyrrolidine ring (torsional

strain), often locking the bioactive conformation.

Metabolism: Blocks metabolic hydroxylation at the typically vulnerable ortho-position,

potentially extending half-life.

Selectivity: Ortho-substituents in this scaffold often enhance NET selectivity over DAT

compared to unsubstituted analogs.

4-Methyl (Para):

Lipophilicity: Increases LogP, enhancing BBB penetration.

Electronic Effect: Weak electron donor; stabilizes the aromatic system but does not

significantly alter pKa.

Visualization: Pharmacophore Interactions
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Figure 2: Pharmacophore map highlighting the functional roles of the chloro and methyl

substituents in transporter binding.

Analytical Characterization
To validate the identity of synthesized or purchased material, the following analytical signatures

must be confirmed.

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

Aromatic Region: Three distinct proton signals due to the 1,2,4-substitution pattern

(approx. 7.1 – 7.4 ppm).
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Benzylic Methine (C2-H): A triplet or doublet of doublets around 4.2 – 4.5 ppm (deshielded

by the aryl ring).

Pyrrolidine Ring: Multiplets spanning 1.5 – 3.2 ppm (N-CH₂ and C-CH₂ protons).

Methyl Group: A sharp singlet around 2.3 ppm.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion: [M+H]⁺ = 196.1 (³⁵Cl) and 198.1 (³⁷Cl) in a 3:1 ratio (characteristic chlorine

isotope pattern).

Fragmentation: Loss of NH₃ or ring opening fragments may be observed.

Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively

absorbs CO₂ from air; conversion to HCl salt is recommended for stability.

Precaution: As a potential bioactive amine, handle with Full PPE (gloves, goggles, fume

hood) to prevent accidental absorption or inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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